Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with a pyridine group and a carboxylate ester, making it structurally significant for various chemical interactions and potential therapeutic uses.
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be classified under the broader category of heterocyclic compounds, specifically as a pyrazole derivative. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The compound is synthesized through various organic reactions and has been studied for its biological properties, including antifungal and antibacterial activities.
The synthesis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:
For example, one method involves the use of methyl hydrazine in the presence of a suitable base and an acylating agent to yield the desired pyrazole derivative with high efficiency and yield .
The molecular formula for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is . The structure can be represented by the following characteristics:
The compound's structural representation can be depicted using various chemical drawing software or databases such as PubChem, which provides detailed information about its stereochemistry and electronic properties.
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes several chemical reactions that are crucial for its reactivity:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate primarily relates to its interaction with biological targets. It is believed to exert its effects through:
Research indicates that derivatives of this compound exhibit antifungal properties by disrupting fungal cell wall synthesis or interfering with metabolic processes .
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate possesses several notable physical and chemical properties:
These properties are critical for determining its suitability for various applications in research and industry .
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has several significant applications in scientific research:
The versatility of this compound makes it an important subject of study within organic chemistry and pharmacology .
The strategic fusion of pyrazole and pyridine rings through covalent conjugation represents a cornerstone of modern heterocyclic medicinal chemistry. Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2098071-21-5) exemplifies this approach with its precisely engineered molecular architecture featuring: (1) a hydrogen-bond capable pyrazole NH group, (2) a π-electron deficient pyridin-2-yl substituent, and (3) an ester-functionalized carboxylate at the sterically accessible C4 position. This configuration creates a multipolar pharmacophore exhibiting unique electronic properties and supramolecular recognition capabilities [2] [4]. With a molecular weight of 203.2 g/mol and formula C₁₀H₉N₃O₂, this compound serves as a keystone intermediate in the synthesis of biologically active molecules [4]. The positional specificity of its pyridine attachment (2-position) significantly influences its hydrogen bonding patterns and dipole moment compared to isomeric analogs .
The 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate system demonstrates enhanced bioactivity profiles attributable to three key structural features:
Electronic Communication: The direct linkage between the pyrazole C3 and pyridine C2 positions creates an extended π-conjugated system with a calculated dipole moment of approximately 4.2 Debye. This facilitates charge transfer interactions critical for target protein binding [2]. Unlike 4-pyridinyl isomers, the 2-pyridinyl configuration introduces a constrained dihedral angle (35-40°) that optimizes molecular planarity while allowing rotational flexibility .
Hydrogen Bonding Motifs: The unsubstituted pyrazole NH (position 1) serves as a strong hydrogen bond donor (HBD), while the pyridine nitrogen acts as an acceptor (HBA). This dual functionality creates a self-complementary recognition motif that:
Table 1: Hydrogen Bonding Capabilities of Pyrazole-Pyridine Isomers
Substitution Pattern | H-Bond Donors | H-Bond Acceptors | Log P (Predicted) | Biological Significance |
---|---|---|---|---|
3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylate | 1 (NH) | 4 (ester O, pyridine N, 2x pyrazole N) | 1.38 | Enhanced target engagement |
3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | 2 (NH, COOH) | 4 | 0.95 | Improved aqueous solubility |
1-Methyl-3-(pyrazin-2-yl)pyrazole-4-carboxylate [3] | 0 | 6 | 0.82 | Increased membrane permeability |
1-Methyl-3-(pyridin-2-yl)pyrazole-4-carboxylate [1] | 0 | 4 | 1.75 | Reduced target specificity |
Metal Coordination Geometry: The N,N-bidentate chelation capability allows formation of stable complexes with transition metals. This is demonstrated in copper(II) complexes where the pyrazole N2 and pyridine N coordinate in a near-linear arrangement (bond angle ~156°), creating biologically active metallocomplexes with demonstrated anticancer activity [5]. The ester carbonyl can participate in secondary coordination spheres, influencing complex stability and redox properties [2] [5].
The structural evolution of pyrazole-4-carboxylates reflects three distinct developmental phases:
First-Generation (1980s-1990s): Early derivatives featured simple alkyl substitutions (e.g., methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, CAS: 25016-19-7) with limited bioactivity profiles [8]. These compounds served primarily as synthetic intermediates with molecular weights typically below 200 g/mol and Log P values >2.0, limiting their pharmaceutical applicability due to poor solubility [8].
Second-Generation (2000-2010): Introduction of heteroaromatic systems at position 3 marked a significant advancement. 3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 911462-25-4) demonstrated improved hydrogen bonding capacity and aqueous solubility (189.17 g/mol, predicted Log P ~0.95) . However, these compounds exhibited metabolic instability due to facile oxidation of the pyridine ring and lacked the ester-protecting group found in contemporary derivatives .
Third-Generation (2010-Present): Modern derivatives like methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate incorporate three strategic features:
The methyl ester moiety in methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate provides critical advantages over carboxylic acid analogs in pharmaceutical development:
Synthetic Versatility: The ester group serves as a synthetic handle for diverse transformations including:
Industrial-scale synthesis of fungicidal amides demonstrates this principle, where ester intermediates undergo aminolysis with complex anilines to produce advanced SDH inhibitors like bixafen and fluxapyroxad [6]. The ester protection prevents undesirable side reactions during metal-catalyzed coupling steps essential for introducing pharmacophores [2].
Pharmacokinetic Optimization: Compared to carboxylic acids, the methyl ester:
Table 2: Functional Group Transformation Kinetics in Pyrazole Systems
Reaction Type | Carboxylic Acid Reactivity | Methyl Ester Reactivity | Industrial Application |
---|---|---|---|
Aminolysis | Requires activation (ΔG‡ ~25 kcal/mol) | Direct reaction (ΔG‡ ~18 kcal/mol) | Amide fungicide production [6] |
Hydrolysis | Not applicable | Controlled kinetics (t½ = 2-8h) | Prodrug design [2] |
Organometallic Coupling | Inhibited by carboxylate coordination | Unhindered reactivity | Suzuki-Miyaura functionalization [2] |
Reduction | Requires LiAlH₄ (harsh conditions) | DIBAL-H at -78°C (selective) | Alcohol derivatives |
Crystallization Control: The ester moiety influences solid-state packing through:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1